(3-(Pentylthio)phenyl)methanol

Description

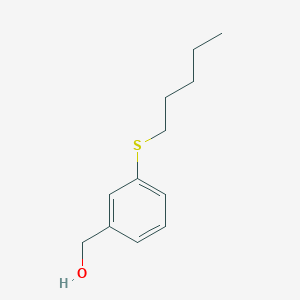

(3-(Pentylthio)phenyl)methanol is a benzyl alcohol derivative featuring a pentylthio (-S-C₅H₁₁) substituent at the meta position of the aromatic ring. Its molecular formula is C₁₂H₁₈OS, with a molecular weight of 210.33 g/mol. The compound combines the hydrophilic hydroxyl group with the lipophilic pentylthio chain, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its synthesis typically involves nucleophilic substitution reactions, such as the alkylation of 3-mercaptophenylmethanol with 1-bromopentane, followed by purification via chromatography .

This property is exploited in drug design, particularly in compounds targeting hormone receptors, as seen in antiestrogenic agents for breast cancer therapy .

Properties

IUPAC Name |

(3-pentylsulfanylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OS/c1-2-3-4-8-14-12-7-5-6-11(9-12)10-13/h5-7,9,13H,2-4,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLVIUDCNQXVCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=CC=CC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pentylthio)phenyl)methanol typically involves the reaction of 3-bromophenylmethanol with pentanethiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(3-(Pentylthio)phenyl)methanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The pentylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 3-(pentylthio)benzaldehyde or 3-(pentylthio)benzoic acid.

Reduction: Formation of 3-(pentylthio)phenylmethane.

Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(3-(Pentylthio)phenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(Pentylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Chain Length: Methylthio vs. Pentylthio

3-(Methylthio)benzyl Alcohol (CAS 59083-33-9)

- Molecular Formula : C₈H₁₀OS

- Molecular Weight : 154.23 g/mol

- Key Differences :

- The shorter methylthio (-S-CH₃) group reduces lipophilicity (logP ≈ 1.8) compared to the pentylthio analog (logP ≈ 3.5).

- Lower molecular weight improves aqueous solubility but decreases bioavailability in lipid-rich environments.

- Safety Profile : Classified as a skin/eye irritant (Category 2) and specific target organ toxicant (Category 3) .

Functional Group Variations: Thioether vs. Thiol vs. Ethynyl

(3-Chlorophenyl)methanethiol

- Molecular Formula : C₇H₇ClS

- Molecular Weight : 158.65 g/mol

- Key Differences :

- The thiol (-SH) group is more reactive than thioethers, prone to oxidation and disulfide formation.

- Chlorine substituent introduces electron-withdrawing effects, reducing aromatic ring electron density compared to pentylthio’s electron-donating sulfur.

- Applications : Used in peptide synthesis and as a building block for agrochemicals .

(3-(Phenylethynyl)phenyl)methanol (CID 54519030)

- Molecular Formula : C₁₅H₁₂O

- Molecular Weight : 208.26 g/mol

- Key Differences :

- The phenylethynyl group (-C≡C-Ph) introduces rigidity and π-conjugation, altering electronic properties.

- Ethynyl groups enhance stability against metabolic degradation compared to thioethers.

- Applications : Explored in materials science for optoelectronic devices .

Biological Activity

Structure and Properties

(3-(Pentylthio)phenyl)methanol consists of a phenolic hydroxyl group attached to a phenyl ring that is further substituted with a pentylthio group. This unique structure may influence its interactions with biological systems.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Studies suggest that compounds with similar structures can exhibit:

- Antioxidant properties : By scavenging free radicals, these compounds may help mitigate oxidative stress.

- Antimicrobial effects : Certain organosulfur compounds have shown efficacy against various pathogens.

- Anti-inflammatory action : Compounds with phenolic structures are often linked to reduced inflammation.

Antioxidant Activity

A study evaluating the antioxidant capacity of organosulfur compounds found that this compound exhibited significant radical scavenging activity. The results indicated that it could effectively reduce oxidative stress markers in vitro.

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 50 | 55 |

| 100 | 75 | 80 |

Antimicrobial Effects

Research on the antimicrobial properties of related compounds showed that this compound could inhibit the growth of several bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Studies

In a model of inflammation induced by lipopolysaccharide (LPS), this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential utility in managing inflammatory conditions.

Case Study 1: In Vivo Efficacy

In an animal model, administration of this compound led to a notable decrease in paw edema in rats subjected to carrageenan-induced inflammation. The results indicated a dose-dependent response, highlighting its therapeutic potential.

Case Study 2: Synergistic Effects

A combination study with conventional antibiotics showed that this compound enhanced the efficacy of certain antibiotics against resistant bacterial strains, suggesting its possible role as an adjuvant therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.